molecular formula C9H12N2 B1265951 2-Methylindolin-1-amine CAS No. 31529-46-1

2-Methylindolin-1-amine

Cat. No. B1265951
CAS RN: 31529-46-1
M. Wt: 148.2 g/mol
InChI Key: YELHZVMLYJGTFN-UHFFFAOYSA-N
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Patent
US04564677

Procedure details

140 g of 2-methylindoline was dissolved in 1 liter of methanol. About 95 ml of concentrated hydrochloric acid was added and the solution was cooled to 15° C. Then a 25% solution of sodium nitrite (73 g) in water was added dropwise at 5°-10° C. The pH of the solution was adjusted to about 7.5 with sodium bicarbonate and 156 g of zinc dust was added to form a mixture thereof. Keeping the mixture at about 5° C., a solution of 264 g of ammonium carbonate in 1 liter of water was added over a period of about 1.5 hours. The mixture was then stirred at 5°-10° C., warmed to 40° C., and filtered. The residual was washed with toluene. The combined filtrate and washes were separated and the aqueous layer was discarded. The toluene was removed in vacuo and the residue recrystallized from heptane to give 1-amino-2-methylindoline. TLC test confirmed the identity of the product compound. (ANALTECH Silica Gel plate; chloroform/acetic acid:9/1).
Name
Quantity
156 g
Type
catalyst
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
95 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
73 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
264 g
Type
reactant
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3]1.Cl.[N:12]([O-])=O.[Na+].C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[NH4+].[NH4+]>CO.O.[Zn]>[NH2:12][N:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:10][CH:2]1[CH3:1] |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
156 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
140 g
Type
reactant
Smiles
CC1NC2=CC=CC=C2C1
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Three
Name
Quantity
95 mL
Type
reactant
Smiles
Cl
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
73 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
264 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 5°-10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to form a mixture
CUSTOM
Type
CUSTOM
Details
at about 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 40° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residual was washed with toluene
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washes were separated
CUSTOM
Type
CUSTOM
Details
The toluene was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from heptane

Outcomes

Product
Name
Type
product
Smiles
NN1C(CC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.